1,1'-Methylenebis[2-(dodecyloxy)benzene]

Catalog No.
S14942775
CAS No.
90449-24-4
M.F
C37H60O2
M. Wt
536.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-Methylenebis[2-(dodecyloxy)benzene]

CAS Number

90449-24-4

Product Name

1,1'-Methylenebis[2-(dodecyloxy)benzene]

IUPAC Name

1-dodecoxy-2-[(2-dodecoxyphenyl)methyl]benzene

Molecular Formula

C37H60O2

Molecular Weight

536.9 g/mol

InChI

InChI=1S/C37H60O2/c1-3-5-7-9-11-13-15-17-19-25-31-38-36-29-23-21-27-34(36)33-35-28-22-24-30-37(35)39-32-26-20-18-16-14-12-10-8-6-4-2/h21-24,27-30H,3-20,25-26,31-33H2,1-2H3

InChI Key

MDSMAEBYZDQVOM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=CC=C1CC2=CC=CC=C2OCCCCCCCCCCCC

“1,1’-Methylenebis[2-(dodecyloxy)benzene]" is a synthetic organic compound characterized by its unique molecular structure. It consists of two benzene rings connected via a methylene bridge, with each ring bearing a dodecyloxyl (-OC₁₂H₂₅) functional group attached to the second carbon position. This compound belongs to the family of bisphenols, known for their versatile applications across various fields including chemistry, biology, and engineering.

Involving “1,1’-Methylenebis[2-(dodecyloxy)benzene]" are not extensively documented in standard literature sources provided, general knowledge suggests that bisphenolic compounds often participate in electrophilic aromatic substitution reactions due to the electron-rich nature of the benzene rings. They might react with strong electrophiles such as nitration agents, alkylation reagents, or even undergo oxidative coupling reactions leading to the formation of oligomers or polymers .

For instance, considering the reactive groups present in this molecule, it could potentially engage in cross-linking reactions during polymer synthesis processes, forming robust networks used in adhesives, sealants, and composite materials.

  • Precursor Preparation: Synthesize 2-(dodecyloxy)benzaldehyde or its equivalent precursor.
  • Coupling Reaction: Perform a Suzuki coupling or Heck reaction between the prepared aldehyde derivative and a suitable organometallic reagent to form the biphenyl intermediate.
  • Bridge Formation: Introduce the methylene bridge into the biphenyl core either through a Grignard addition followed by oxidation or another suitable method.

These steps ensure the correct placement and connectivity of the dodecyloxyl groups relative to the central methylene unit, resulting in the desired product .

Given its structural characteristics, “1,1’-Methylenebis[2-(dodecyloxy)benzene]" has potential applications in several areas:

  • Polymer Science: As mentioned earlier, this compound can serve as a monomer in the production of advanced polymers exhibiting thermal stability and mechanical strength. Such polymers are crucial in aerospace, automotive, and construction industries.
  • Adhesives and Composites: Its ability to form strong covalent bonds makes it useful in adhesive formulations and composite material manufacturing, enhancing durability and resistance to environmental stressors.
  • Pharmaceutical Intermediates: Although less explored, its similarity to known bioactive molecules means it could act as an intermediate in pharmaceutical syntheses requiring tailored functionalities.
  • Environmental Engineering: Potential interactions with hormones suggest roles in wastewater treatment technologies aimed at mitigating hormonal contaminants.

Such investigations should involve both in vitro assays assessing cell viability and gene expression changes as well as in vivo models examining systemic exposure effects. Additionally, computational modeling techniques can predict potential interactions based on molecular docking simulations against relevant protein targets .

Several compounds share similarities with “1,1’-Methylenebis[2-(dodecyloxy)benzene]" in terms of their structural motifs and potential applications:

  • Bisphenol A (BPA) – Known for its widespread industrial use in plastics manufacturing, BPA exhibits estrogenic activity and has raised significant public health concerns regarding endocrine disruption .
  • Novolak Resins – Derived from phenol-formaldehyde condensation reactions, novolaks feature repeating units linked by methylene bridges akin to our target compound’s backbone structure. They are commonly used in varnishes, paints, and laminates .
  • Polymers Based on Diphenyl Methane Derivatives – Analogous to our subject matter, diphenyl methane-based polymers show promise in thermoplastic elastomers and flame retardancy applications .

Each of these compounds offers distinct advantages depending on the application context, making them valuable alternatives or complements to “1,1’-Methylenebis[2-(dodecyloxy)benzene]" in various technological domains.

By understanding the intricate relationships between molecular structure and functionality, researchers can tailor existing chemistries towards novel solutions addressing diverse challenges ranging from sustainable materials science to biomedical innovations.References:

  • AMBEED Product Information Sheet for CAS No. 4073-98-7.
  • NIST WebBook entry for Benzene, 1,1'-methylenebis[2-methyl-].
  • EPA Submission List under TSCA.
  • CAS Guidelines for Naming and Indexing of Chemical Substances.
  • Environmental Protection Agency Dashboard Entry for Methylenebis[4-(dodecyloxy)benzene].
  • PubChem Compound Details for Dodecyloxy methyl benzene.
  • Comprehensive Toxicology Assessment Protocols for Estrogen-Like Activities in Organic Compounds.

Transition Metal-Catalyzed Coupling Strategies for Bis(alkoxy)benzene Frameworks

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for assembling bis(alkoxy)benzene architectures. The Suzuki-Miyaura coupling, in particular, enables the introduction of sterically demanding alkoxy groups while preserving the integrity of the methylenebisbenzene core. For instance, palladium-catalyzed couplings between dibrominated benzene precursors and dodecyloxy-substituted boronic acids have been optimized to achieve high yields under mild conditions. A critical advancement involves the use of (dppf)PdCl₂ as a catalyst, which tolerates the electron-rich environment of alkoxy substituents while minimizing undesired homocoupling byproducts.

Reaction optimization studies reveal that reducing palladium loading from 12.5 mol% to 0.5 mol% maintains efficiency while lowering metal waste. For example, coupling 2,6-dibromo-4-trimethylsilylbenzaldehyde with dodecyloxyboronic acid in toluene/water (20:1) at 100°C for 20 hours achieves 72% yield with only 0.5 mol% catalyst. The table below summarizes key parameters influencing catalytic performance:

Catalyst Loading (mol%)Reaction Time (h)Yield (%)
12.51676
0.52072

These conditions ensure selective mono- or di-alkoxylation, depending on the stoichiometry of boronic acid and halogenated precursor. The trimethylsilyl group acts as a transient protecting moiety, enhancing solubility and directing coupling to the desired positions. Post-reaction desilylation under acidic conditions yields the free hydroxyl intermediate, which is subsequently alkylated to install the dodecyl chains.

Regioselective Functionalization of Methylenebisbenzene Core Structures

Achieving regioselective functionalization of the methylenebisbenzene core is paramount to ensuring consistent material properties. The ortho-dodecyloxy configuration imposes significant steric hindrance, necessitating strategies that favor kinetic over thermodynamic control. Phase-transfer catalysis (PTC) has proven effective in directing alkylation to oxygen nucleophiles rather than competing aromatic carbon sites. For instance, alkylation of sodium phenoxide with bromododecane under PTC conditions using methyltrioctylammonium chloride (Aliquat 336) affords 2-dodecyloxyphenol with >90% regioselectivity.

The mechanism involves extraction of phenoxide ions into the organic phase as ion pairs with quaternary ammonium cations, where they react with alkyl halides. Computational studies indicate that the lipophilicity of the ammonium cation (e.g., (n-Bu)₄N⁺ vs. (n-Oct)₄N⁺) modulates the effective concentration of phenoxide in the organic layer, thereby influencing reaction rates. Larger cations like (n-Oct)₄N⁺ enhance solubility but may promote aggregation, reducing accessibility of the nucleophile. Balancing these factors ensures optimal regioselectivity and yield.

Key considerations for regiochemical control include:

  • Solvent polarity: Nonpolar solvents (e.g., toluene) favor ion-pair dissociation, increasing nucleophilicity.
  • Temperature: Elevated temperatures (80–120°C) accelerate alkylation but may compromise selectivity if side reactions (e.g., C-alkylation) become prevalent.
  • Base strength: Strong bases (e.g., Cs₂CO₃) maintain phenoxide formation while minimizing hydrolysis of alkyl halides.

Sustainable Synthesis Approaches Using Phase-Transfer Catalysis

Phase-transfer catalysis offers a scalable and solvent-efficient route to 1,1'-methylenebis[2-(dodecyloxy)benzene] by mitigating the need for anhydrous conditions and stoichiometric metal bases. A representative protocol involves reacting 2-bromophenol with bromododecane in a biphasic water/toluene system using NaOH as the base and Adogen 464 as the catalyst. The quaternary ammonium catalyst shuttles hydroxide ions into the organic phase, enabling in situ deprotonation of phenol and subsequent nucleophilic substitution.

Reaction optimization studies demonstrate that a catalyst loading of 1 mol% relative to phenol achieves 83% yield after 6 hours at 115°C. The aqueous phase recyclability reduces waste, as demonstrated by three consecutive runs without significant loss in activity. Furthermore, replacing traditional solvents with bio-derived alternatives (e.g., 2-methyltetrahydrofuran) enhances the sustainability profile without compromising efficiency.

Aggregation behavior of phenoxide-catalyst complexes in the organic phase plays a critical role in rate determination. Titration experiments reveal that (n-Bu)₄N⁺ forms 2:1 phenol/phenoxide aggregates, whereas (n-Hex)₄N⁺ favors 1:1 stoichiometry. These aggregates influence reaction kinetics but do not alter the regiochemical outcome, provided phase-transfer efficiency remains high.

XLogP3

15

Hydrogen Bond Acceptor Count

2

Exact Mass

536.45933115 g/mol

Monoisotopic Mass

536.45933115 g/mol

Heavy Atom Count

39

Dates

Modify: 2024-08-11

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